molecular formula C19H22N2O2 B268340 N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide

货号 B268340
分子量: 310.4 g/mol
InChI 键: DUUIOCBYDVUPHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various inflammatory and autoimmune diseases. It belongs to the class of drugs known as selective small molecule inhibitors of Bruton's tyrosine kinase (BTK).

作用机制

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide selectively inhibits BTK, which is a key enzyme involved in the activation of immune cells such as B cells, mast cells, and macrophages. By inhibiting BTK, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide blocks the activation of these immune cells, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the activation of immune cells, in preclinical studies. This suggests that it has the potential to be an effective treatment for various autoimmune and inflammatory diseases.

实验室实验的优点和局限性

One of the main advantages of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

Future research on N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further preclinical and clinical studies could explore its potential for the treatment of other autoimmune and inflammatory diseases. Finally, studies could investigate the potential of combining N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide with other drugs to enhance its therapeutic effects.

合成方法

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoic acid to form the intermediate amide. The amide is then treated with sec-butylamine and acetic anhydride to form the final product, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide.

科学研究应用

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit BTK, a key enzyme involved in the activation of immune cells, leading to the suppression of inflammatory responses.

属性

产品名称

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC 名称

N-[4-(butan-2-ylcarbamoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-8-10-17(11-9-15)21-19(23)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI 键

DUUIOCBYDVUPHI-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C

规范 SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。